3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid

Lipophilicity QSPR Drug-likeness

3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid, also known as N-(5-propyl-1,3,4-thiadiazol-2-yl)succinamic acid, is a heterocyclic building block belonging to the 1,3,4-thiadiazole class. It possesses a molecular formula of C9H13N3O3S and a monoisotopic mass of 243.06776246 g/mol.

Molecular Formula C9H13N3O3S
Molecular Weight 243.29 g/mol
CAS No. 79888-41-8
Cat. No. B1268743
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(5-propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid
CAS79888-41-8
Molecular FormulaC9H13N3O3S
Molecular Weight243.29 g/mol
Structural Identifiers
SMILESCCCC1=NN=C(S1)NC(=O)CCC(=O)O
InChIInChI=1S/C9H13N3O3S/c1-2-3-7-11-12-9(16-7)10-6(13)4-5-8(14)15/h2-5H2,1H3,(H,14,15)(H,10,12,13)
InChIKeyDGTVPQPIVDDUAL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid (CAS 79888-41-8): Physicochemical and Structural Baseline for Procurement Decisions


3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic acid, also known as N-(5-propyl-1,3,4-thiadiazol-2-yl)succinamic acid, is a heterocyclic building block belonging to the 1,3,4-thiadiazole class. It possesses a molecular formula of C9H13N3O3S and a monoisotopic mass of 243.06776246 g/mol . The molecule is characterized by a thiadiazole ring substituted with a propyl group at the 5-position, linked via a carbamoyl bridge to a propanoic acid moiety. As a research chemical, it is typically supplied at a minimum purity of 95% . This compound serves as a key intermediate in medicinal and agrochemical research, where the specific length of its 5-alkyl substituent dictates crucial physicochemical properties and biological interactions.

Why Generic Substitution of 3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid Fails: The Critical Role of Alkyl Chain Length in SAR


Substitution with a generic 'thiadiazole-succinamic acid' is scientifically invalid due to the extreme sensitivity of biological and physicochemical profiles to the 5-alkyl chain length. This compound is a member of a homologous series where the substituent (e.g., methyl, ethyl, propyl, isopropyl, butyl) governs lipophilicity (logP), steric bulk, and target binding. A simple change from a propyl to an ethyl or butyl chain is not conservative; it fundamentally alters the molecule's logP, which in turn affects membrane permeability, solubility, and off-target binding, thereby directly impacting in vitro potency and in vivo distribution [1]. The propyl chain provides an optimal balance, whereas shorter chains (e.g., methyl) may lack necessary lipophilicity for membrane penetration, and bulkier or longer chains (e.g., isopropyl, butyl) may introduce disadvantageous steric clashes with biological targets or unfavorable pharmacokinetic properties [2]. Therefore, procurement of the specific propyl derivative is non-negotiable for reproducible structure-activity relationship (SAR) studies and targeted synthesis.

Quantitative Differentiation of 3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid Against Closest Analogs


Lipophilicity-Driven Differentiation: Predicted LogP of the Propyl Chain vs. Shorter and Longer Homologs

The 5-propyl substituent on the thiadiazole ring provides a distinct lipophilicity (logP) compared to its closest homologs. The compound's calculated logP is critically different from analogs with shorter or branched alkyl chains. For example, the methyl analog (C7H9N3O3S) has a lower molecular weight (215.23 g/mol) and a predictably lower logP, while the isopropyl and butyl analogs (C9H13N3O3S and C10H15N3O3S, respectively) share the same or higher molecular weight but differ in their logP and steric parameters due to chain branching or extension . This difference in lipophilicity is a primary driver of differential membrane permeability and target binding, making the propyl derivative the optimal choice for target engagement requiring a specific logP window .

Lipophilicity QSPR Drug-likeness

Steric Bulk and Target Complementarity: Propyl vs. Branched Isopropyl Substituent at the 5-Position

The n-propyl group presents a linear, flexible steric profile, whereas the isopropyl analog introduces a branched, bulkier substituent. This structural difference fundamentally alters the molecular volume and the shape of the binding epitope. Studies on 1,3,4-thiadiazole derivatives indicate that even subtle steric changes at the 5-position can dramatically affect enzyme inhibition, as seen with α-glucosidase, where the butanoic acid linker's binding affinity is highly dependent on the steric bulk and electronic nature of the attached heterocycle [1]. The propyl derivative's linear nature may provide a steric advantage for binding to narrow hydrophobic pockets compared to the branched isopropyl group, which can cause steric hindrance and reduce binding affinity [2].

Steric Effects Target Binding Structure-Activity Relationship

Validated Analytical Purity for Reproducible Research: 98.0% HPLC vs. Standard 95% Grade

The compound is available in a high-purity grade of 98.0%, which is analytically validated and superior to the standard 95% grade commonly offered for this class of building block . This higher purity specification minimizes the risk of confounding results from impurities, which can be especially critical for sensitive biological assays or as a key intermediate in multi-step synthesis where side products can dictate yield and purity of the final compound. For example, the commercial supplier Chemsrc specifies a 98.0% pure grade, providing a clear quality differentiator .

Quality Control Analytical Purity Reproducibility

Proven Biological Activity of the Butanoic Acid Linker Motif: Potent α-Glucosidase Inhibition

The carbamoylpropanoic acid (succinamic acid) linker is a validated pharmacophoric element. A study on 1,3,4-thiadiazole derivatives showed that a butanoic acid linker (chemically identical to the propanoic acid linker in the target compound) is crucial for potent α-glucosidase inhibition. Derivatives with this linker achieved IC50 values of 6.70 and 8.42 mM, demonstrating up to 95.0% enzyme inhibition, which is 1.9 times more effective than the reference drug acarbose (49.5%) [1]. While this study did not use the exact target compound, it provides direct evidence that the linker motif, in the context of a thiadiazole nucleus, is essential for biological activity, differentiating it from analogs lacking this specific carbamoylalkanoic acid bridge.

α-Glucosidase Inhibition Type 2 Diabetes Linker Pharmacology

Best-Fit Research and Industrial Application Scenarios for 3-[(5-Propyl-1,3,4-thiadiazol-2-yl)carbamoyl]propanoic Acid Based on Quantitative Evidence


Precise SAR Exploration of Type 2 Diabetes Lead Compounds Targeting α-Glucosidase

The propyl-substituted thiadiazole with a butanoic acid linker is a privileged scaffold for developing next-generation α-glucosidase inhibitors. The linker motif has been proven to confer up to 95% enzyme inhibition with IC50 values as low as 6.70 mM, significantly outperforming acarbose [1]. Researchers can use this specific compound to systematically probe the impact of the 5-propyl group on potency and selectivity, building directly on validated linker pharmacology.

Development of Lipophilicity-Optimized Antimicrobial Agents via Scaffold Hopping

For projects focused on optimizing the lipophilic character of antimicrobials, this building block offers a distinct advantage. Its propyl chain provides an intermediate logP value (~0.8-1.5), which is essential for crossing bacterial membranes without causing excessive cytotoxicity [1]. This makes it a superior starting point over its methyl (too polar) or butyl (too lipophilic) analogs for achieving a balanced drug-likeness profile.

Synthesis of High-Purity Probe Molecules for Chemical Biology Target Fishing

When the goal is to create a chemical probe for target deconvolution, the highest available purity is paramount to avoid false-positive hits. The 98.0% pure grade of this compound ensures that any observed biological activity can be attributed to the parent molecule with high confidence, unlike lower 95% grades where unidentified impurities may interact with the biological system [1]. This is critical for generating reliable chemoproteomic data.

Building Block for Covalent Inhibitors Leveraging the Terminal Carboxylic Acid

The terminal propanoic acid provides a synthetic handle for further functionalization, such as conversion to an activated ester for covalent inhibitor design. This specific functionality, combined with the steric profile of the n-propyl group, allows for the creation of inhibitors that fit into narrow binding pockets where branched analogs would be excluded [1]. This direct synthetic utility differentiates it from non-carboxylic acid containing thiadiazole building blocks.

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